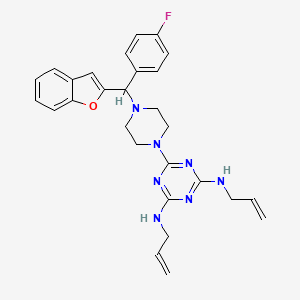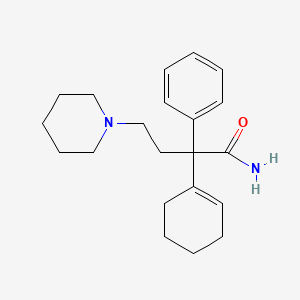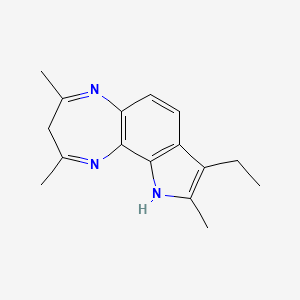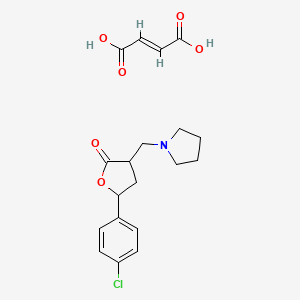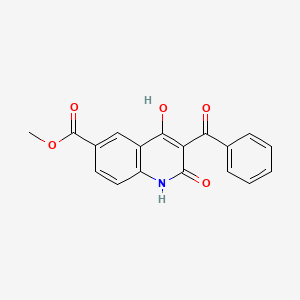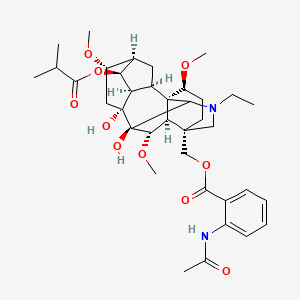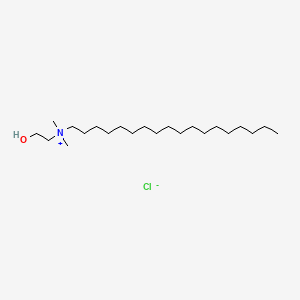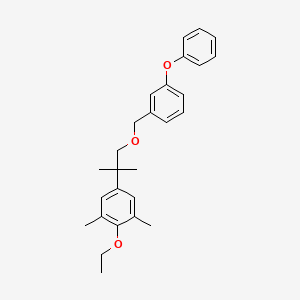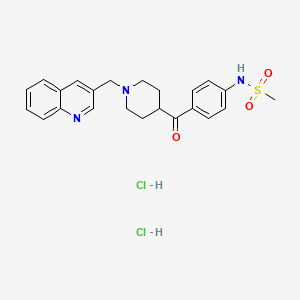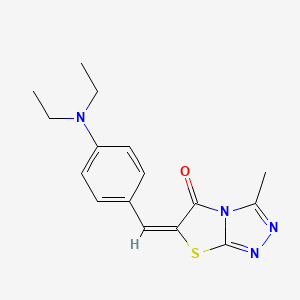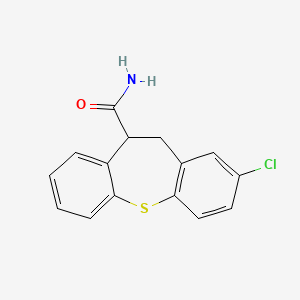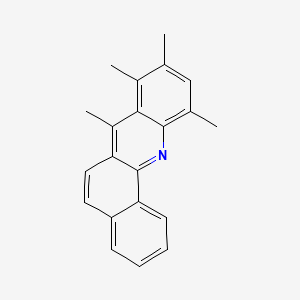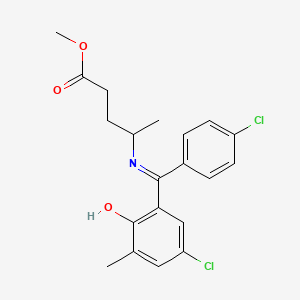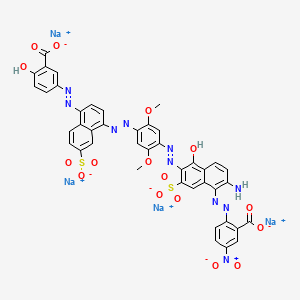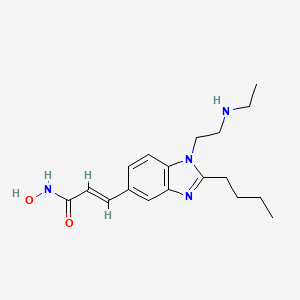
Pracinostat metabolite M1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pracinostat metabolite M1 is a primary metabolite of Pracinostat, a potent histone deacetylase inhibitor. Pracinostat is known for its antitumor activity, particularly in hematologic malignancies such as acute myeloid leukemia. The metabolite M1 retains some of the pharmacological properties of the parent compound, contributing to its overall therapeutic effects .
Métodos De Preparación
The synthesis of Pracinostat metabolite M1 involves several steps, starting from the parent compound Pracinostat. The synthetic route typically includes:
Hydroxylation: Introduction of a hydroxyl group to the parent compound.
N-dealkylation: Removal of alkyl groups from the nitrogen atoms.
Oxidation: Conversion of specific functional groups to their oxidized forms.
Industrial production methods for Pracinostat and its metabolites often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and yield .
Análisis De Reacciones Químicas
Pracinostat metabolite M1 undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pracinostat metabolite M1 has several scientific research applications:
Chemistry: Used as a reference compound in the study of histone deacetylase inhibitors and their derivatives.
Biology: Investigated for its role in cellular processes such as gene expression regulation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancers, particularly hematologic malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of Pracinostat metabolite M1 involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetyl groups on histone proteins, resulting in an open chromatin structure and increased gene transcription. The metabolite induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes .
Comparación Con Compuestos Similares
Pracinostat metabolite M1 can be compared with other histone deacetylase inhibitors such as:
Vorinostat: Another potent histone deacetylase inhibitor with similar pharmacological properties.
Panobinostat: Known for its efficacy in treating multiple myeloma.
Belinostat: Used in the treatment of peripheral T-cell lymphoma.
This compound is unique due to its specific metabolic pathway and the resulting pharmacokinetic properties, which contribute to its therapeutic potential .
Propiedades
Número CAS |
929017-34-5 |
|---|---|
Fórmula molecular |
C18H26N4O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
(E)-3-[2-butyl-1-[2-(ethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C18H26N4O2/c1-3-5-6-17-20-15-13-14(8-10-18(23)21-24)7-9-16(15)22(17)12-11-19-4-2/h7-10,13,19,24H,3-6,11-12H2,1-2H3,(H,21,23)/b10-8+ |
Clave InChI |
ADLOOPCDYMHBCL-CSKARUKUSA-N |
SMILES isomérico |
CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)/C=C/C(=O)NO |
SMILES canónico |
CCCCC1=NC2=C(N1CCNCC)C=CC(=C2)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


